molecular formula C27H36Cl2N2 B1429395 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride CAS No. 1228185-09-8

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

Cat. No. B1429395
M. Wt: 459.5 g/mol
InChI Key: JDMACANGISWEGX-UHFFFAOYSA-M
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Description

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a chemical compound used in various chemical reactions. It is used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . It is also used as a precursor to the free carbene 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene, and as an in situ formed catalyst in a variety of reactions, such as amination, Heck coupling reaction, the ring-opening metathesis polymerization (ROMP), and hydrogenation .


Synthesis Analysis

The synthesis of 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium salts is reported to be facile in aqueous media under ambient conditions using hypochlorite as a chlorinating agent . The synthesis entails the formation of an NHC carbene intermediate under an inert atmosphere in dry organic solvent using Schlenk techniques .


Chemical Reactions Analysis

This chloroimidazolium chloride is used in the deoxyfluorination of phenols . It has been used in conjunction with other compounds to incorporate the [18F]fluoride radiolabel site specifically into polypeptides for use with positron emission tomography (PET) imaging in the study of various biological applications . It is also used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .


Physical And Chemical Properties Analysis

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a solid at 20 degrees Celsius . It has an empirical formula of C27H36Cl2N2 and a molecular weight of 459.49 . It is air-stable and moisture-insensitive .

Scientific Research Applications

Catalytic Activity and Ligand Behavior

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride exhibits significant catalytic activity and serves as a precursor or ligand in various chemical transformations. Its involvement in catalysis is evident in reactions such as the amination of aryl chlorides, cross-coupling of aryl Grignard reagents with alkyl halides, and Suzuki-Miyaura coupling, demonstrating its versatility and efficiency in promoting chemical reactions (Shen et al., 2010), (Yan et al., 2012), (Diebolt et al., 2008).

Complex Formation and Transition Metal Chemistry

This compound is instrumental in the formation of complexes with metals such as iridium, chromium, silver, and gold. These complexes are of interest due to their structural peculiarities and potential applications in various fields, including material science and catalysis (Liu et al., 2013), (Gaillard et al., 2009).

Role in Organic Transformations

The compound serves as a key component in organic transformations, showcasing its adaptability in various chemical contexts. Its role in activation of aryl-halide bonds, alkene hydrosilylation, and catalytic reduction of CO2 to methoxyborane underlines its importance in facilitating and enhancing chemical reactions (Das et al., 2020).

Material Science and Structural Analysis

In the realm of material science, 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride contributes to the synthesis and structural elucidation of new materials, enhancing our understanding of their properties and potential applications. Its involvement in the formation and analysis of complexes with unique structural features is significant for the advancement of material science (Hameury et al., 2014).

properties

IUPAC Name

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36ClN2.ClH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;/h9-20H,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMACANGISWEGX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855793
Record name 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride

CAS RN

1228185-09-8
Record name 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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